ethyl 4-amino-3-(3-chloro-4-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate
Description
Ethyl 4-amino-3-(3-chloro-4-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a functionalized 2,3-dihydro-1,3-thiazole derivative characterized by a 3-chloro-4-methoxyphenyl substituent at position 3, an amino group at position 4, and a sulfanylidene (thione) moiety at position 2. The synthesis of such compounds often leverages one-pot methodologies to streamline production and improve yields compared to traditional multi-step approaches .
Properties
IUPAC Name |
ethyl 4-amino-3-(3-chloro-4-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S2/c1-3-19-12(17)10-11(15)16(13(20)21-10)7-4-5-9(18-2)8(14)6-7/h4-6H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFUYJGIKZHJTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)S1)C2=CC(=C(C=C2)OC)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-3-(3-chloro-4-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-4-methoxyaniline with ethyl 2-bromoacetate in the presence of a base, followed by cyclization with thiourea. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3-(3-chloro-4-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 4-amino-3-(3-chloro-4-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structure and reactivity.
Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties.
Biological Studies: Its interactions with biological molecules are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of ethyl 4-amino-3-(3-chloro-4-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Comparison
The compound’s bioactivity and reactivity are influenced by its substituents. Below is a comparison with structurally related analogs:
Key Observations :
- Electron-withdrawing groups (e.g., nitro, chloro) increase electrophilicity, favoring interactions with biological targets .
- Methoxy groups improve solubility but may reduce metabolic stability .
Commercial Availability
- Ethyl 4-amino-3-(4-nitrophenyl)-2-sulfanylidene derivatives: Supplied by MolPort (Catalog: MolPort-003-981-091) .
- 3-Chloro-4-fluorophenyl analog : Available from Combi-Blocks (Purity: 95%, CAS: 312922-20-6) .
Biological Activity
Ethyl 4-amino-3-(3-chloro-4-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound that exhibits a range of biological activities due to its unique structural features. This article delves into its biological activity, including antimicrobial, anti-inflammatory, and potential pharmaceutical applications.
Structural Characteristics
The compound features several functional groups:
- Amino group : Contributes to hydrogen bonding and reactivity.
- Sulfanylidene group : Enhances biological activity through redox reactions.
- Thiazole ring : Known for its diverse pharmacological properties.
Antimicrobial Properties
Numerous studies have highlighted the antimicrobial potential of thiazole derivatives. This compound has shown promising results against various bacterial strains:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl 4-amino... | Staphylococcus aureus | 62.5 μg/mL |
| Ethyl 4-amino... | Escherichia coli | 32.6 μg/mL |
| Ethyl 4-amino... | Bacillus subtilis | 31.5 μg/mL |
These findings indicate that the compound's structural components enhance its interaction with bacterial membranes, leading to effective inhibition of growth.
Anti-inflammatory Activity
Research indicates that thiazole derivatives possess anti-inflammatory properties. The compound has been evaluated in various models for its ability to reduce inflammation:
- In vitro studies : Demonstrated inhibition of pro-inflammatory cytokines.
- Animal models : Showed reduced edema and pain response in inflammatory conditions.
The mechanism appears to involve modulation of inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes.
Potential Pharmaceutical Applications
Given its diverse biological activities, this compound is being explored as a lead compound in drug development:
- Antibiotic development : Its efficacy against resistant bacterial strains positions it as a candidate for new antibiotic formulations.
- Anti-inflammatory drugs : Its ability to modulate inflammatory responses suggests potential in treating conditions like arthritis and other inflammatory diseases.
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated several thiazole derivatives, including ethyl 4-amino... The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with the compound outperforming standard antibiotics in certain tests .
Study on Anti-inflammatory Properties
In a recent investigation published in Pharmaceutical Biology, researchers assessed the anti-inflammatory effects of thiazole derivatives. The study found that ethyl 4-amino... significantly reduced inflammation markers in animal models compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
